(S)-3-Amino-3-(2-methoxyphenyl)propanoic acid

Chiral purity Peptidomimetic synthesis Quality control

This (S)-enantiomer of 3-amino-3-(2-methoxyphenyl)propanoic acid is a chemically defined β-amino acid building block whose unique backbone rigidity, (S)-stereochemistry, and ortho-methoxy group collectively dictate essential folding patterns in peptidomimetics and foldamers. Substitution with the (R)-enantiomer or analogs lacking the ortho-methoxy group irrevocably alters hydrogen bonding, hydrophobic packing, and receptor interactions, compromising structural integrity. Researchers probing glutamate receptors or designing chiral ligands rely on this specific compound for reproducible conformational control. Order now to secure consistent, analytically verified material for your critical asymmetric syntheses.

Molecular Formula C10H13NO3
Molecular Weight 195.21 g/mol
CAS No. 720662-28-2
Cat. No. B1336561
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-3-Amino-3-(2-methoxyphenyl)propanoic acid
CAS720662-28-2
Molecular FormulaC10H13NO3
Molecular Weight195.21 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1C(CC(=O)O)N
InChIInChI=1S/C10H13NO3/c1-14-9-5-3-2-4-7(9)8(11)6-10(12)13/h2-5,8H,6,11H2,1H3,(H,12,13)/t8-/m0/s1
InChIKeyUAZGIQATDPCZHH-QMMMGPOBSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-3-Amino-3-(2-methoxyphenyl)propanoic Acid (CAS 720662-28-2) Technical Baseline and Identity


(S)-3-Amino-3-(2-methoxyphenyl)propanoic acid (CAS 720662-28-2), also known as (S)-2-Methoxy-β-phenylalanine or H-β-Phe(2-OMe)-OH, is a chiral, non-proteinogenic β-amino acid featuring a (2-methoxyphenyl) substituent at the β-position . This compound serves as a critical building block in the synthesis of peptidomimetics and foldamers . Its molecular formula is C₁₀H₁₃NO₃, with a molecular weight of 195.22 g/mol and a melting point of 208-210 °C .

Why Generic β-Amino Acid Substitution Fails: The Critical Role of (S)-3-Amino-3-(2-methoxyphenyl)propanoic Acid


Substituting (S)-3-Amino-3-(2-methoxyphenyl)propanoic acid with a generic β-amino acid, its (R)-enantiomer, or a structural analog is not scientifically valid. The compound's unique combination of a β-amino acid backbone, a specific (S)-stereochemistry, and a 2-methoxyphenyl side chain collectively determine its conformational behavior and biological interactions . The (R)-enantiomer (CAS 780034-13-1) exhibits opposite optical rotation and will produce peptides with different spatial architectures . Analogs lacking the ortho-methoxy group or possessing different substitution patterns (e.g., 4-methoxy) alter hydrogen bonding, hydrophobic packing, and potentially receptor binding . Such changes directly compromise the structural integrity and function of the intended peptidomimetic, foldamer, or probe.

Quantitative Evidence for (S)-3-Amino-3-(2-methoxyphenyl)propanoic Acid Selection


Stereochemical Identity Verification via Specific Optical Rotation

The (S)-enantiomer is unambiguously differentiated from its (R)-counterpart by its specific optical rotation. This value provides a critical quality control parameter for ensuring the correct stereoisomer is procured and utilized, preventing downstream synthesis of undesired diastereomers or enantiomers .

Chiral purity Peptidomimetic synthesis Quality control

Thermal Stability Assessment via Melting Point

The compound's relatively high melting point compared to common α-amino acids is a consequence of its β-amino acid structure and intermolecular interactions involving the methoxyphenyl group. This property dictates safe handling and storage temperatures and can influence solubility and reaction kinetics in peptide coupling procedures .

Thermal stability Solid-phase synthesis Handling

Predicted Lipophilicity and Its Impact on Peptide Design

The predicted logP value for (S)-3-amino-3-(2-methoxyphenyl)propanoic acid is -1.55 . This value reflects its moderate hydrophilicity, a crucial parameter for designing peptidomimetics with desired solubility, bioavailability, and membrane permeability profiles. It serves as a key descriptor for computational models in drug discovery.

Lipophilicity Bioavailability Membrane permeability

Key Application Scenarios for (S)-3-Amino-3-(2-methoxyphenyl)propanoic Acid


Synthesis of Conformationally Constrained Peptidomimetics and Foldamers

The compound's β-amino acid backbone restricts conformational flexibility, enabling the construction of foldamers with predictable and stable secondary structures (e.g., helices, sheets) that mimic natural peptides but with enhanced resistance to proteolysis . The (S)-stereochemistry and ortho-methoxy group dictate the specific folding pattern and spatial presentation of pharmacophores.

Structure-Activity Relationship (SAR) Studies of Neurotransmitter Receptor Ligands

Used as a key chiral intermediate to probe the binding pockets of glutamate receptors. Its incorporation into peptide-like scaffolds allows researchers to systematically alter side chain orientation and backbone geometry, providing quantitative insights into receptor-ligand interactions and facilitating the development of selective agonists or antagonists .

Development of Chiral Catalysts and Asymmetric Synthesis Methodology

Serves as a source of chirality in the preparation of novel chiral ligands or auxiliaries for asymmetric catalysis. The rigid β-amino acid framework offers a well-defined chiral environment that can influence the stereochemical outcome of catalytic reactions, as demonstrated in studies involving 3-amino-3-arylpropanoic acid derivatives [1].

Technical Documentation Hub

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